O-1602
O-1602
Analog of cannabidiol that is a potent agonist at the GPR55 cannabinoid receptor (EC50 values are 13, >30000 and >30000 nM for GPR55, CB1 and CB2 receptors, respectively). Inhibits mouse osteoclast formation in vitro, stimulates osteoclast polarization and resorption, causes activation of Rho and ERK1/2, and inhibits human neutrophil migration.
O-1602 is an agonist of GPR55 (EC50 = 13 nM in a GTPγS binding assay) and a derivative of the GPR55 agonist abnormal cannabidiol. It is selective for GPR55 over cannabinoid (CB) receptor 1 (CB1) and CB2 (EC50s = >30 µM for both in GTPγS binding assays). O-1602 (50 µM) reduces growth of Mz-ChA-1, HuCCT-1, CC-LP-1, and SG231 cholangiocarcinoma cells and reduces tumor growth in a Mz-ChA-1 mouse xenograft model when administered at a dose of 10 mg/kg per day. O-1602 increases calcium mobilization and lipogenesis in 3T3-L1 adipocytes in a concentration-dependent manner and increases food intake and fat mass in rats; however, this effect was also observed in mice lacking GPR55.3 O-1602 reduces movement-induced firing of nociceptive C fibers in a rat model of inflammatory joint pain. It also decreases IL-6 and TNF-α levels and myeloperoxidase activities in the plasma, lungs, and pancreas in a mouse model of acute pancreatitis.
O-1602 is an agonist of GPR55 (EC50 = 13 nM in a GTPγS binding assay) and a derivative of the GPR55 agonist abnormal cannabidiol. It is selective for GPR55 over cannabinoid (CB) receptor 1 (CB1) and CB2 (EC50s = >30 µM for both in GTPγS binding assays). O-1602 (50 µM) reduces growth of Mz-ChA-1, HuCCT-1, CC-LP-1, and SG231 cholangiocarcinoma cells and reduces tumor growth in a Mz-ChA-1 mouse xenograft model when administered at a dose of 10 mg/kg per day. O-1602 increases calcium mobilization and lipogenesis in 3T3-L1 adipocytes in a concentration-dependent manner and increases food intake and fat mass in rats; however, this effect was also observed in mice lacking GPR55.3 O-1602 reduces movement-induced firing of nociceptive C fibers in a rat model of inflammatory joint pain. It also decreases IL-6 and TNF-α levels and myeloperoxidase activities in the plasma, lungs, and pancreas in a mouse model of acute pancreatitis.
Brand Name:
Vulcanchem
CAS No.:
317321-41-8
VCID:
VC0031379
InChI:
InChI=1S/C17H22O2/c1-10(2)14-6-5-11(3)7-15(14)17-12(4)8-13(18)9-16(17)19/h7-9,14-15,18-19H,1,5-6H2,2-4H3/t14-,15+/m0/s1
SMILES:
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2C)O)O
Molecular Formula:
C17H22O2
Molecular Weight:
258.35 g/mol
O-1602
CAS No.: 317321-41-8
Cat. No.: VC0031379
Molecular Formula: C17H22O2
Molecular Weight: 258.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Analog of cannabidiol that is a potent agonist at the GPR55 cannabinoid receptor (EC50 values are 13, >30000 and >30000 nM for GPR55, CB1 and CB2 receptors, respectively). Inhibits mouse osteoclast formation in vitro, stimulates osteoclast polarization and resorption, causes activation of Rho and ERK1/2, and inhibits human neutrophil migration. O-1602 is an agonist of GPR55 (EC50 = 13 nM in a GTPγS binding assay) and a derivative of the GPR55 agonist abnormal cannabidiol. It is selective for GPR55 over cannabinoid (CB) receptor 1 (CB1) and CB2 (EC50s = >30 µM for both in GTPγS binding assays). O-1602 (50 µM) reduces growth of Mz-ChA-1, HuCCT-1, CC-LP-1, and SG231 cholangiocarcinoma cells and reduces tumor growth in a Mz-ChA-1 mouse xenograft model when administered at a dose of 10 mg/kg per day. O-1602 increases calcium mobilization and lipogenesis in 3T3-L1 adipocytes in a concentration-dependent manner and increases food intake and fat mass in rats; however, this effect was also observed in mice lacking GPR55.3 O-1602 reduces movement-induced firing of nociceptive C fibers in a rat model of inflammatory joint pain. It also decreases IL-6 and TNF-α levels and myeloperoxidase activities in the plasma, lungs, and pancreas in a mouse model of acute pancreatitis. |
|---|---|
| CAS No. | 317321-41-8 |
| Molecular Formula | C17H22O2 |
| Molecular Weight | 258.35 g/mol |
| IUPAC Name | 5-methyl-4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |
| Standard InChI | InChI=1S/C17H22O2/c1-10(2)14-6-5-11(3)7-15(14)17-12(4)8-13(18)9-16(17)19/h7-9,14-15,18-19H,1,5-6H2,2-4H3/t14-,15+/m0/s1 |
| Standard InChI Key | KDZOUSULXZNDJH-LSDHHAIUSA-N |
| Isomeric SMILES | CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2C)O)O |
| SMILES | CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2C)O)O |
| Canonical SMILES | CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2C)O)O |
| Appearance | Assay:≥98%A solution in methyl acetate |
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